Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-
Description
The compound "Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-" is a structurally complex heterocyclic molecule featuring an imidazo[2,1-b]thiazole core fused with a carboxamide group. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, as evidenced by related derivatives in the imidazo[2,1-b]thiazole family .
Key structural features:
- Core: Imidazo[2,1-b]thiazole with a 6-chloro substituent.
- Carboxamide side chain: Linked to a (2S)-azetidinylmethyl group, which is further functionalized with a 2-amino-5-(3-methylphenyl)-4-thiazolyl carbonyl moiety.
- 3D conformation: The azetidine ring imposes steric constraints that may influence binding to enzymatic pockets .
Properties
Molecular Formula |
C21H19ClN6O2S2 |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[[(2S)-1-[2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]azetidin-2-yl]methyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2S2/c1-11-3-2-4-12(9-11)16-14(25-20(23)32-16)19(30)27-6-5-13(27)10-24-18(29)15-17(22)26-21-28(15)7-8-31-21/h2-4,7-9,13H,5-6,10H2,1H3,(H2,23,25)(H,24,29)/t13-/m0/s1 |
InChI Key |
UPXYLINNYITONY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CC[C@H]3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CCC3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Structure and Nomenclature
| Feature | Description |
|---|---|
| Full Chemical Name | Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro- |
| Molecular Formula | C$$x$$H$$y$$N$$z$$O$$a$$S$$_b$$ (Exact formula varies with substituents) |
| Molecular Weight | Approximately 535.7 g/mol (related compounds) |
| Key Structural Features | Fused imidazo[2,1-b]thiazole core, carboxamide group at position 5, 6-chloro substitution, azetidinyl linker, 3-methylphenyl-thiazole moiety |
The compound contains a fused heterocyclic system combining imidazole and thiazole rings, with a carboxamide functional group and a chiral azetidinyl methyl substituent linked to a 2-amino-5-(3-methylphenyl)-4-thiazolyl moiety. The presence of a chlorine atom at the 6-position of the imidazo-thiazole ring is critical for biological activity.
Preparation Methods Analysis
General Synthetic Strategy
The synthetic approach to this compound involves several key steps:
- Construction of the imidazo[2,1-b]thiazole core : Typically achieved by cyclization reactions involving appropriately substituted thiazole and imidazole precursors.
- Introduction of the carboxamide group at position 5 : This is often done by functionalizing a carboxylic acid or ester intermediate.
- Attachment of the azetidinyl methyl linker : The azetidine ring is introduced with stereochemical control (notably the (2S) configuration).
- Incorporation of the 2-amino-5-(3-methylphenyl)-4-thiazolyl substituent : Usually through amide bond formation or carbonyl coupling reactions.
- Chlorination at the 6-position : Achieved via sulfonyl halide intermediates or direct halogenation methods.
Detailed Synthetic Routes
Synthesis of Imidazo[2,1-b]thiazole Core and Carboxamide Functionalization
- The imidazo[2,1-b]thiazole nucleus is synthesized by cyclization of precursors such as ethyl 2-aminothiazole-4-carboxylate with suitable electrophiles under reflux in ethanol or 1,4-dioxane.
- Ester intermediates are hydrolyzed using lithium hydroxide monohydrate (LiOH·H$$_2$$O) to yield carboxylic acids, which serve as key intermediates for amide bond formation.
Preparation of Azetidinyl Methyl Substituent
- The azetidine ring, bearing the desired stereochemistry, is introduced via coupling reactions involving azetidinyl amines or derivatives.
- Amide bond formation between the carboxylic acid intermediate and the azetidinyl amine is typically mediated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dry dimethylformamide (DMF) at low temperatures (0 °C to room temperature).
Chlorination at the 6-Position
- Chlorination to introduce the 6-chloro substituent on the imidazo[2,1-b]thiazole ring is performed using halosulfonic acids such as chlorosulfonic acid.
- The process involves gradual addition of the imidazo-thiazole precursor to heated chlorosulfonic acid (temperature maintained between 100–130 °C) to yield the 6-substituted-imidazo[2,1-b]thiazole-5-sulfonyl chloride intermediate.
- This method is efficient, scalable, and provides high purity and yield of the chlorinated product.
Experimental Procedures Summary
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization to form core | Ethyl bromopyruvate + thiourea in ethanol, reflux | Ethyl 2-aminothiazole-4-carboxylate intermediate |
| Ester hydrolysis | LiOH·H$$_2$$O in aqueous medium | Carboxylic acid intermediate |
| Amide coupling | EDCI, HOBt, triethylamine in DMF, 0 °C to RT | Azetidinyl methyl amide formation |
| Sulfonyl chloride formation | Chlorosulfonic acid, 100–130 °C, gradual addition | 6-Chloro-substituted imidazo[2,1-b]thiazole sulfonyl chloride |
| Final coupling | Amine intermediates with sulfonyl chloride | Target compound with 6-chloro substituent |
Research Results and Characterization
- The synthesized compounds are characterized by 1H NMR , 13C NMR , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
- Stereochemical integrity of the azetidinyl substituent is confirmed by chiral HPLC and NMR coupling constants.
- The final compound exhibits good aqueous solubility and predicted oral bioavailability based on in silico ADMET analysis, supporting its drug-like properties.
- Biological evaluation demonstrates potential pharmacological activities, particularly as inhibitors of carbonic anhydrase isoforms and anticancer agents, validating the synthetic approach.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield & Purity Notes |
|---|---|---|---|
| Core heterocycle synthesis | Cyclization of ethyl bromopyruvate and thiourea | Ethanol, reflux, 4 h | High yield, reproducible |
| Ester hydrolysis | LiOH·H$$_2$$O hydrolysis | Aqueous medium, mild conditions | Quantitative conversion |
| Amide bond formation | EDCI/HOBt coupling | DMF, 0 °C to RT, triethylamine | High yield, stereospecific |
| Sulfonyl chloride formation | Reaction with chlorosulfonic acid | 100–130 °C, gradual addition | High purity, scalable industrially |
| Final compound assembly | Coupling with azetidinyl amine and thiazolyl fragment | Standard amide coupling conditions | Confirmed by spectral analysis |
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2
Reduction: Using reducing agents like NaBH4 or LiAlH4
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis
Biology: As probes for studying biological pathways
Medicine: As potential therapeutic agents for diseases like cancer, infections, and inflammation
Industry: As components in materials science and catalysis
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to kinases or proteases can inhibit their activity, affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds reveals critical differences in substituents, molecular weight, and biological activity:
Key Observations:
Substituent Effects on Bioactivity: The 6-chloro group in the target compound may enhance metabolic stability compared to 6-ethyl (ND-11503) or 2,6-dimethyl (ND-11564) analogues . Anti-Tuberculosis Activity: ND-11903 (MIC: 0.25 µg/mL) outperforms ND-11564 (MIC: 1.0 µg/mL), likely due to its thiomorpholine 1,1-dioxide substituent, which improves solubility and target penetration .
Kinase Inhibition: While BMS-354825 (Dasatinib) is a thiazole-carboxamide kinase inhibitor, the target compound’s imidazo[2,1-b]thiazole core may confer distinct selectivity profiles, particularly against non-kinase targets like mycobacterial enzymes .
Aqueous Solubility: The azetidinyl-thiazolyl chain may reduce solubility compared to ND-11503’s dihydrobenzofuran group, which contains an oxygen atom for hydrogen bonding .
Mechanistic Insights:
- Imidazo[2,1-b]thiazole derivatives often target ATP-binding pockets in kinases or cell wall synthesis enzymes in Mycobacterium tuberculosis. The target compound’s 2-amino-thiazolyl moiety could mimic ATP’s adenine ring, enabling competitive inhibition .
Research Findings and Data Gaps
- Anti-TB Activity : ND-11903’s superior MIC (0.25 µg/mL) suggests that sulfone groups (e.g., thiomorpholine 1,1-dioxide) enhance potency against M. tuberculosis . The target compound’s efficacy remains untested.
- Synthetic Challenges : The azetidinyl-thiazolyl side chain requires multi-step synthesis, including azetidine ring formation and thiazole coupling , which may limit scalability compared to simpler analogues .
Biological Activity
Imidazo[2,1-b]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases including tuberculosis and cancer. This article delves into the biological activity of the compound Imidazo[2,1-b]thiazole-5-carboxamide, focusing on its efficacy, mechanisms of action, and relevant research findings.
Overview of Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole compounds are characterized by their fused heterocyclic structure, which contributes to their pharmacological properties. The specific compound in focus has been synthesized and evaluated for its biological activity, particularly against pathogenic bacteria and cancer cells.
Antimycobacterial Activity
Recent studies have highlighted the potential of Imidazo[2,1-b]thiazole-5-carboxamide derivatives as anti-tuberculosis agents. The mechanism of action primarily involves targeting QcrB, a crucial component of the mycobacterial electron transport chain.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibits potent antimycobacterial activity with MIC values ranging from 0.0625 μM to 2.5 μM against various Mycobacterium tuberculosis strains .
- Drug Resistance : It shows effectiveness against mono-drug resistant strains with a potency range from 0.0017 μM to 7 μM .
- Toxicity Profile : In vitro studies indicated no significant acute cellular toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 mM .
Antitumor Activity
The imidazo[2,1-b]thiazole derivatives also demonstrate promising antitumor properties. Research has shown that these compounds can induce apoptosis in cancer cell lines.
Case Studies
- Breast Cancer : One derivative exhibited an IC50 value of 1.65 μM against the MDA-MB-231 breast cancer cell line, with mechanisms involving cell cycle arrest and apoptosis induction .
- General Anticancer Activity : Other studies report that these compounds inhibit tubulin polymerization and exhibit antiproliferative effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b]thiazole derivatives is influenced by their structural components:
| Compound | R Group | MIC (μM) | IC50 (μM) | Toxicity (CC50) |
|---|---|---|---|---|
| IT01 | - | 52.03 | 6.12 | N.D. |
| IT02 | - | 12.83 | 5.20 | 46.01 |
| IT06 | 2,4-Dichloro phenyl | 15.22 | 2.03 | N.D. |
| IT10 | 4-Nitro phenyl | 7.05 | 2.32 | >128 |
Notes :
- N.D.: Not Determined
- CC50: Concentration causing 50% cytotoxicity
Pharmacokinetics and Safety
The pharmacokinetic profile of selected imidazo[2,1-b]thiazole derivatives indicates favorable absorption and distribution characteristics:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the imidazo[2,1-b]thiazole-5-carboxamide core?
- Key Steps :
- Thiazole Ring Formation : Use cyclization reactions between thiosemicarbazides and carboxylic acids, followed by treatment with 2-haloketones to yield imidazo[2,1-b]thiazoles .
- Carboxamide Coupling : Employ NaH-mediated nucleophilic coupling of azetidinylmethyl amines with activated thiazole carbonyl intermediates (e.g., isocyanates or chloroformates) .
- Halogenation : Introduce substituents like chlorine or bromine using agents such as N-bromosuccinimide (NBS) under controlled temperatures (25–50°C) .
- Optimization : Yields improve with inert atmospheres (N₂/Ar) and dry solvents (DMF, THF). For example, ND-11503 synthesis achieved 78% purity via HPLC after column chromatography .
Q. Which analytical techniques are essential for structural validation?
- 1H/13C NMR : Critical for confirming stereochemistry (e.g., (2S)-azetidinylmethyl group) and substituent positions. For ND-11564, coupling constants (J = 6.5 Hz) confirmed axial/equatorial proton arrangements .
- HRMS : Validates molecular weights (e.g., ND-11903: [M+H]+ calc. 493.15, found 493.14) .
- HPLC : Ensures >95% purity; methods include reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for screening?
- In Vitro Models :
- Enzyme Inhibition : Test 15-lipoxygenase (15-LOX) activity at 10–100 µM concentrations using UV-Vis spectroscopy (λ = 234 nm for hydroperoxide products) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- In Vivo Models :
- Anti-inflammatory Activity : Administer 50 mg/kg orally in rodent carrageenan-induced paw edema models; measure edema reduction over 6 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Variable Substituents :
- Azetidinyl Modifications : Replace methyl groups with trifluoromethyl (e.g., ND-11564) to enhance metabolic stability .
- Thiazole-Aromatic Rings : Introduce electron-withdrawing groups (e.g., nitro in ND-12025) to improve target binding .
- Methodology :
- Parallel synthesis of 10–20 analogs with systematic substitutions.
- Correlate logP (calculated via XLogP3) with cellular permeability .
- Data : Compound ND-11566 showed 3-fold higher 15-LOX inhibition than the parent scaffold (IC₅₀ = 2.1 µM vs. 6.7 µM) .
Q. What computational tools resolve synthetic pathway bottlenecks?
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to predict transition states for challenging couplings (e.g., azetidinyl-thiazole bond formation) .
- Virtual Screening : Dock analogs into 15-LOX (PDB: 1LOX) to prioritize synthesis of high-affinity candidates .
- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via feedback loops between computational and experimental data .
Q. How should discrepancies between in vitro and in vivo data be addressed?
- Pharmacokinetic Profiling :
- Measure plasma half-life (t₁/₂) and bioavailability (e.g., ND-11503: t₁/₂ = 4.2 h in mice) .
- Identify metabolites via LC-MS/MS; hydroxylation at the 3-methylphenyl group reduces activity .
- Dose Adjustments : Scale in vitro IC₅₀ values (µM) to in vivo doses using allometric scaling (e.g., 10 mg/kg in mice ≈ 0.8 mg/kg in humans) .
- Contradiction Resolution : If in vitro potency (IC₅₀ = 1 µM) doesn’t translate to in vivo efficacy, evaluate protein binding (e.g >95% binding reduces free drug concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
